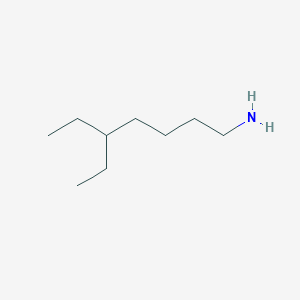
5-Ethylheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylheptan-1-amine is an organic compound classified as a primary amine. It consists of a heptane backbone with an ethyl group attached to the fifth carbon and an amino group attached to the first carbon. This compound is part of the broader class of aliphatic amines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Ethylheptan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of ammonia with an appropriate alkyl halide. For instance, this compound can be synthesized by reacting 5-ethylheptan-1-ol with ammonia in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) to form the corresponding amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are preferred due to their efficiency and scalability. For example, the catalytic hydrogenation of 5-ethylheptanenitrile using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature can yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylheptan-1-amine undergoes various chemical reactions typical of primary amines:
Oxidation: It can be oxidized to form corresponding nitroso compounds or nitro compounds under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used
Applications De Recherche Scientifique
5-Ethylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Ethylheptan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptan-1-amine: Lacks the ethyl group at the fifth carbon, making it less sterically hindered.
5-Methylheptan-1-amine: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
5-Ethylhexan-1-amine: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
5-Ethylheptan-1-amine is unique due to its specific structure, which provides distinct steric and electronic characteristics. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C9H21N |
|---|---|
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
5-ethylheptan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-9(4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 |
Clé InChI |
GSUHHVZAJZVRIH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















